molecular formula C22H26N2O3 B2543841 1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 442650-33-1

1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2543841
CAS No.: 442650-33-1
M. Wt: 366.461
InChI Key: CXOAFPGCPKCIEQ-UHFFFAOYSA-N
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Description

1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two aromatic rings, one of which is substituted with methoxy groups, and the other with an ethyl group

Preparation Methods

The synthesis of 1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-ethylphenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

    Alkylation: The final step involves the alkylation of the pyrazole ring with 1-bromo-3-chloropropane to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study various biological pathways and interactions, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with nuclear receptors, modulating gene expression and cellular responses.

Comparison with Similar Compounds

1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole: This compound lacks the ethyl group on the aromatic ring, which may affect its biological activity and chemical reactivity.

    1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole: The presence of a methyl group instead of an ethyl group can lead to differences in steric and electronic effects, influencing the compound’s properties.

The unique combination of substituents in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-5-15-7-9-16(10-8-15)19-14-18(23-24(19)22(25)6-2)17-11-12-20(26-3)21(13-17)27-4/h7-13,19H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOAFPGCPKCIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=NN2C(=O)CC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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